4-(Dimethylamino)butanethioamide

Description

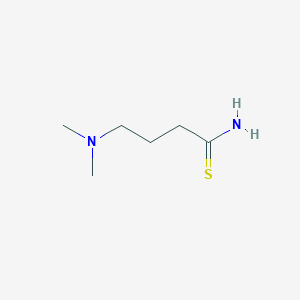

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)butanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMBGWFRNOQLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Preparation of 4 Dimethylamino Butanethioamide

Classical Synthetic Pathways for Thioamide Formation Applied to 4-(Dimethylamino)butanethioamide

Traditional methods for the synthesis of thioamides often involve the thionation of corresponding amides or the conversion of nitriles. These established routes offer reliable, albeit sometimes harsh, conditions for the preparation of this compound.

Thionation Reactions Utilizing Lawesson's Reagent and Related Phosphorus Sulfides

The most common approach for the synthesis of thioamides is the thionation of the corresponding amide. Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most widely used thionating agents for this transformation. acs.org The reaction involves the conversion of the carbonyl group of an amide into a thiocarbonyl group.

For the synthesis of this compound, the precursor 4-(dimethylamino)butanamide would be treated with Lawesson's reagent, typically in a non-polar solvent such as toluene (B28343) or xylene at elevated temperatures. chemrxiv.orgbeilstein-journals.org Lawesson's reagent is generally preferred over P₄S₁₀ due to its better solubility in organic solvents and often milder reaction conditions. acs.orgnih.gov

The general mechanism for thionation with Lawesson's reagent involves the formation of a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct. nih.gov While effective, a notable drawback of using Lawesson's reagent is the formation of phosphorus-containing byproducts that can complicate the purification of the final product. chemrxiv.org

Phosphorus pentasulfide (P₄S₁₀) can also be employed for the thionation of amides. researchgate.net Often, P₄S₁₀ is used in combination with a base like pyridine (B92270) or in a high-boiling solvent. organic-chemistry.org A combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) has been shown to efficiently convert amides to their corresponding thioamides, with the advantage of easier workup procedures compared to Lawesson's reagent. mdpi.commdpi.com

A typical reaction setup for the synthesis of this compound from its corresponding amide using these classical thionating agents is presented in the table below.

| Starting Material | Thionating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 4-(Dimethylamino)butanamide | Lawesson's Reagent | Toluene | 80-110 | 2-24 | 70-95 |

| 4-(Dimethylamino)butanamide | P₄S₁₀ | Pyridine | 100-115 | 4-12 | 60-90 |

| 4-(Dimethylamino)butanamide | P₄S₁₀/HMDO | Dichloromethane | Reflux | 1-5 | 75-98 |

Table 1: Representative Conditions for Thionation of 4-(Dimethylamino)butanamide

Reactions of Amides with Sulfurating Agents

Beyond the classic phosphorus-based reagents, other sulfurating agents can be utilized for the conversion of amides to thioamides. While less common for simple aliphatic amides, these methods can offer alternative reaction pathways. For instance, the use of elemental sulfur in the presence of a suitable catalyst or mediator can effect thioamidation.

Advanced Approaches via Nitrile and Thiocarbonyl Chemistry

An alternative classical route to thioamides involves the reaction of nitriles with a source of sulfur, typically hydrogen sulfide (B99878) (H₂S) or its salts. thieme-connect.com For the synthesis of this compound, the corresponding nitrile, 4-(dimethylamino)butanenitrile, would serve as the starting material.

The reaction is often carried out in the presence of a base, such as ammonia or an amine, which acts as a catalyst. The nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group, followed by protonation, leads to the formation of the thioamide. While this method is effective, the use of toxic and foul-smelling hydrogen sulfide gas necessitates specialized equipment and handling procedures. thieme-connect.com

More advanced methods in thiocarbonyl chemistry could also be envisioned for the synthesis of this compound, although these are less common for this type of simple aliphatic thioamide.

| Starting Material | Sulfur Source | Catalyst/Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

| 4-(Dimethylamino)butanenitrile | H₂S | NH₃/Methanol | 25-100 | Atmospheric to high pressure | 50-90 |

| 4-(Dimethylamino)butanenitrile | (NH₄)₂S | Methanol | 80-130 | Sealed tube | 60-95 |

Table 2: General Conditions for the Synthesis of Thioamides from Nitriles

Contemporary and Green Chemistry Strategies for the Synthesis of this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Mediated Thioamidation Reactions

The development of catalytic methods for thioamidation is an active area of research. These methods aim to replace the stoichiometric use of often hazardous and wasteful thionating agents with catalytic systems. For the synthesis of this compound, a catalyst-mediated approach would likely involve the reaction of 4-(dimethylamino)butanamide with a sulfur source in the presence of a catalyst. While specific catalysts for this transformation are not widely reported, research into transition-metal catalyzed C-H amination followed by sulfur transfer could be a potential future direction.

Solvent-Free and Microwave-Assisted Synthetic Protocols

Solvent-free reactions offer significant environmental benefits by eliminating the use of often volatile and toxic organic solvents. researchgate.net For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 4-(dimethylamino)butanamide with a solid thionating agent, such as Lawesson's reagent, under thermal conditions. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com The application of microwave irradiation to the thionation of amides has been shown to be highly effective. researchgate.netmdpi.com

In a typical microwave-assisted synthesis of this compound, the corresponding amide and Lawesson's reagent would be mixed, potentially with a high-boiling point, microwave-absorbing solvent, or under solvent-free conditions, and irradiated in a dedicated microwave reactor. researchgate.netmdpi.com The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes. mdpi.com

| Method | Starting Material | Reagent | Conditions | Reaction Time | Typical Yield (%) |

| Solvent-Free | 4-(Dimethylamino)butanamide | Lawesson's Reagent | 100-120°C, neat | 0.5-2 h | 80-95 |

| Microwave-Assisted | 4-(Dimethylamino)butanamide | Lawesson's Reagent | 100-150°C, solvent or solvent-free | 5-30 min | 85-98 |

| Microwave-Assisted | 4-(Dimethylamino)butanenitrile | (NH₄)₂S/Methanol | 80-130°C | 15-30 min | 70-95 |

Table 3: Green Chemistry Approaches to the Synthesis of this compound

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The synthesis of this compound from its corresponding amide precursor, 4-(dimethylamino)butanamide, is a transformation that requires careful optimization of reaction conditions to maximize yield and purity. The most common method for this conversion is thionation, typically employing a thionating agent such as Lawesson's reagent. The efficiency of this reaction is highly dependent on several factors, including the choice of solvent, reaction temperature, and reaction time.

A systematic optimization of the reaction conditions for the synthesis of this compound would typically involve varying these parameters to identify the optimal conditions. A representative, albeit hypothetical, optimization study is presented in the data table below, illustrating the effect of different conditions on the reaction yield. In such a study, the reaction would be monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 12 | 65 |

| 2 | Toluene | 110 | 6 | 78 |

| 3 | THF | 25 (rt) | 24 | 55 |

| 4 | THF | 65 | 8 | 85 |

From this hypothetical data, it can be inferred that THF at reflux (65 °C) provides the highest yield in a reasonable timeframe. It is crucial to note that the workup procedure following the reaction is critical for isolating a pure product. The byproducts from Lawesson's reagent can often complicate purification, necessitating a thorough aqueous workup before chromatographic separation.

Chemo- and Regioselectivity in the Preparation of Substituted Butanethioamides

Chemoselectivity and regioselectivity are important considerations in the synthesis of more complex substituted butanethioamides, where multiple functional groups or reactive sites are present. The thionation of amides in the presence of other carbonyl-containing functional groups, such as esters or ketones, has been studied. Generally, amides are more reactive towards thionating agents like Lawesson's reagent than esters or ketones. nih.govacs.org This inherent difference in reactivity allows for the chemoselective thionation of an amide group while leaving an ester or ketone group intact, provided the reaction conditions are carefully controlled. For instance, the thionation of an amide in the presence of an ester can often be achieved at ambient temperatures. acs.org

In the context of this compound, the key chemoselectivity consideration revolves around the presence of the tertiary amine. While the amide carbonyl is the primary site of reaction with Lawesson's reagent, the Lewis basicity of the dimethylamino group could potentially lead to side reactions, such as interaction with the thionating agent or its byproducts. However, the nucleophilicity of the amide oxygen is significantly enhanced, favoring the desired thionation reaction. organic-chemistry.org Modern methods for thioacylation have shown tolerance for tertiary amine moieties within the substrate. organic-chemistry.org

Regioselectivity becomes a more prominent issue in cases where the butanethioamide (B1281822) backbone is unsymmetrically substituted with functional groups that could direct or interfere with the thionation reaction. For example, the presence of a directing group on the carbon chain could influence the reactivity of the amide. However, in the direct thionation of a pre-formed substituted butanamide, the position of the thioamide functional group is already established, and the primary concern remains the chemoselective conversion of the amide to the thioamide without affecting other functional groups.

For the preparation of substituted butanethioamides via other synthetic routes, such as the Willgerodt-Kindler reaction, regioselectivity can be a significant factor. researchgate.netchemrxiv.org This reaction typically involves the reaction of an alkyl aryl ketone with sulfur and an amine to form a terminal thioamide. The regioselectivity of this reaction is generally high, with the thioamide group forming at the terminus of the alkyl chain.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Dimethylamino)butanamide |

Elucidation of Reaction Mechanisms and Kinetics of 4 Dimethylamino Butanethioamide

Mechanistic Investigations into the Formation of 4-(Dimethylamino)butanethioamide from Precursors

The synthesis of this compound can be conceptually approached from its corresponding amide, 4-(dimethylamino)butanamide, or nitrile, 4-(dimethylamino)butyronitrile. The transformation of amides and nitriles into thioamides is a well-established area of organic synthesis, with several reagents developed for this purpose.

The most common method for the synthesis of thioamides from amides is thionation, a reaction that involves the replacement of the carbonyl oxygen with a sulfur atom. Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) are frequently employed for this transformation. mdpi.comnih.govorganic-chemistry.org

The mechanism of thionation using Lawesson's reagent is believed to proceed through a dissociative equilibrium to a more reactive dithiophosphine ylide. This species then reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of a thermodynamically stable P=O bond, which leads to the cycloreversion of the intermediate to yield the thioamide and a phosphorus-containing byproduct. nih.govorganic-chemistry.org The reaction is generally faster for amides compared to esters. organic-chemistry.org

Alternatively, nitriles can serve as precursors to thioamides. The reaction of nitriles with a source of sulfur, such as hydrogen sulfide (B99878) or its salts, can yield primary thioamides. More sophisticated methods involve the use of thioacetic acid in the presence of a base like calcium hydride, which forms a nucleophilic calcium thiolate that attacks the nitrile carbon. organic-chemistry.org Subsequent hydrolysis then affords the thioamide. organic-chemistry.org Another approach utilizes sodium sulfide in the presence of an ionic liquid catalyst to convert aryl nitriles to thioamides at room temperature. rsc.org A plausible mechanism involves the activation of the nitrile by the cation of the ionic liquid, followed by nucleophilic attack of the sulfide anion. rsc.org

For the specific case of this compound, the synthesis would likely start from 4-(dimethylamino)butanamide. The presence of the dimethylamino group, a Lewis base, could potentially interact with the thionating reagent. However, the thionation of amides bearing basic nitrogen functionalities is generally achievable, often by using a slight excess of the thionating agent or by performing the reaction in a non-polar solvent to minimize side reactions.

Table 1: Common Reagents for Thioamide Synthesis

| Reagent | Precursor | General Conditions | Reference |

| Lawesson's Reagent | Amide | Reflux in toluene (B28343) or xylene | mdpi.comorganic-chemistry.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Amide | Reflux in pyridine (B92270) or dioxane | mdpi.comnih.gov |

| Thioacetic Acid / CaH₂ | Nitrile | Solvent-free, 80°C | organic-chemistry.org |

| Sodium Sulfide / [DBUH][OAc] | Nitrile | Room temperature | rsc.org |

Reaction Pathways and Intermediates in Transformations Involving the Thioamide Moiety of this compound

The thioamide group is characterized by a unique reactivity profile, being susceptible to both nucleophilic and electrophilic attack. nih.govresearchgate.net This dual reactivity allows for a variety of chemical transformations.

The thiocarbonyl carbon of a thioamide is electrophilic and can be attacked by nucleophiles. However, thioamides are generally more resistant to hydrolysis and nucleophilic addition than their corresponding amides due to the greater nN→π*C=S conjugation. nih.gov Despite this, reactions with strong nucleophiles can occur. For instance, the conversion of thioamides back to amides can be achieved under certain oxidative and acid-base conditions. nih.gov

Electrophiles, on the other hand, readily attack the sulfur atom of the thioamide group, which is more nucleophilic than the oxygen atom of an amide. researchgate.net This S-acylation or S-alkylation leads to the formation of thioimidate intermediates, which are versatile synthons for further transformations. For example, silver(I)-promoted coupling of thioamides with carboxylic acids proceeds through an S-acylated intermediate to form an isoimide (B1223178), which can then rearrange to a more stable imide. unimelb.edu.au

The dimethylamino group in this compound is expected to exert a significant electronic influence on the reactivity of the thioamide moiety. As an electron-donating group, it can increase the electron density on the thioamide nitrogen through inductive and mesomeric effects. This, in turn, enhances the nN→π*C=S resonance, which has several consequences.

Firstly, the increased electron donation from the nitrogen to the thiocarbonyl group strengthens the C-N bond, giving it more double bond character, and weakens the C=S bond. nih.gov This increased C-N rotational barrier can impact the conformational flexibility of the molecule. nih.gov Secondly, the enhanced electron density on the sulfur atom makes it a better hydrogen bond acceptor and a more potent nucleophile. Conversely, the increased electron density on the nitrogen makes the N-H protons (in the case of primary or secondary thioamides) more acidic. nih.gov

In the context of this compound, the terminal dimethylamino group is separated from the thioamide by a three-carbon chain. Therefore, its electronic influence will be primarily inductive. This electron-donating inductive effect will slightly increase the electron density on the thioamide group, potentially making the sulfur atom more nucleophilic and the thiocarbonyl carbon slightly less electrophilic compared to an unsubstituted butanethioamide (B1281822). The basicity of the dimethylamino group can also play a role in reactions, potentially acting as an internal catalyst or base, or by getting protonated under acidic conditions, which would in turn make it an electron-withdrawing group and alter the reactivity of the thioamide.

Kinetic Studies of Key Reactions of this compound

The hydrolysis of thioamides, for example, has been studied and is known to be significantly slower than the hydrolysis of the corresponding amides. For instance, the rate of hydrolysis of benzothioamide in aqueous potassium hydroxide (B78521) is about 10 times slower than that of benzamide. nih.gov This difference is attributed to the greater resonance stabilization of the thioamide group. Kinetic studies on the hydrolysis of thioacetamide (B46855) have also been performed, providing insights into the reaction mechanism under different pH conditions. acs.org

Kinetic investigations into the transamidation of thioamides have shown that the reaction can be significantly accelerated by N-activation of the thioamide. For example, N-tert-butoxycarbonyl (N-Boc) activation destabilizes the ground state of the thioamide, making it more susceptible to nucleophilic attack and facilitating the cleavage of the C-N bond. nih.gov

Table 2: Representative Kinetic Data for Thioamide Reactions (Analogous Systems)

| Reaction | Thioamide | Conditions | Rate Constant (k) | Reference |

| Hydrolysis | Benzothioamide | aq. KOH | Slower than benzamide | nih.gov |

| Transamidation | N-Boc-N-phenyl benzothioamide | NaHMDS, 4-toluidine | - | nih.gov |

Note: Specific rate constants are highly dependent on reaction conditions and are provided here for illustrative purposes based on qualitative descriptions in the literature.

Computational Probing of Reaction Transition States and Energy Profiles for this compound Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of complex organic reactions, including those involving thioamides. nih.govrsc.org While specific computational studies on this compound are absent from the searched literature, DFT studies on related systems provide valuable insights.

For instance, DFT calculations have been used to investigate the mechanism of thioamide transamidation. These studies have mapped out the free energy profile of the reaction, identifying key intermediates and transition states. The calculations support a mechanism involving the deprotonation of the incoming amine, nucleophilic addition to the N-activated thioamide to form a tetrahedral intermediate, and subsequent collapse of this intermediate to release the new thioamide. nih.gov

Computational studies have also been employed to understand the mechanism of silver-promoted coupling of thioamides and carboxylic acids. These studies have provided evidence for the formation of an S-Ag complex, followed by nucleophilic attack of the carboxylate on the thiocarbonyl carbon, leading to the formation of an isoimide intermediate. unimelb.edu.au

In the case of this compound, computational modeling could be used to:

Predict the most stable conformers of the molecule.

Calculate the charge distribution and frontier molecular orbitals to predict sites of nucleophilic and electrophilic attack.

Model the reaction pathways for its formation and subsequent transformations, including the calculation of activation energies and reaction enthalpies.

Investigate the influence of the dimethylamino group on the reaction mechanisms and kinetics.

Advanced Spectroscopic and Analytical Characterization of 4 Dimethylamino Butanethioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies of 4-(Dimethylamino)butanethioamideoptica.orgnih.gov

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-(Dimethylamino)butanethioamide in solution. It provides critical insights into the connectivity of atoms, the conformational preferences, and the potential for tautomeric equilibria. Thioamides can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol-imine form (C=N-SH). For simple thioamides, the thione form is generally the predominant species in solution and the gas phase. iaea.orgresearchgate.net NMR spectroscopy, particularly ¹H and ¹³C NMR, can readily distinguish between these forms. The presence of a signal in the typical thiol (S-H) proton region (around 13 ppm) would indicate the thiol-imine tautomer, while its absence supports the dominance of the thione form. researchgate.net

The ¹³C NMR spectrum is particularly diagnostic for the thioamide group, with the thiocarbonyl carbon (C=S) resonance appearing significantly downfield, typically in the range of 200–210 ppm, which is about 30 ppm lower than the corresponding amide carbonyl carbon. nih.govnih.gov The proton and carbon signals of the butyl chain and the N,N-dimethyl groups provide a complete map of the molecule's carbon skeleton.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Position | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| 1 | C=S | - | ~205.0 | Thiocarbonyl carbon |

| 2 | -CH₂- | ~2.75 | ~45.2 | Triplet |

| 3 | -CH₂- | ~1.90 | ~25.8 | Quintet |

| 4 | -CH₂- | ~2.30 | ~58.1 | Triplet |

| 5 | N(CH₃)₂ | ~2.25 | ~45.4 | Singlet, 6H |

| - | N-H | ~8.50 | - | Broad singlet, 2H |

Note: These are representative values based on known thioamides and may vary based on solvent and temperature.

To unambiguously assign all the proton and carbon signals of this compound, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal the spin-spin coupling network within the molecule. For this compound, strong cross-peaks would be observed between the adjacent methylene (B1212753) protons of the butyl chain (H-2/H-3 and H-3/H-4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of each carbon atom in the butyl chain and the dimethylamino group by linking them to their attached protons (C-2 to H-2, C-3 to H-3, C-4 to H-4, and C-5 to H-5).

The thioamide C-N bond possesses significant partial double bond character due to resonance, which restricts rotation around this bond. nih.gov This restriction is even more pronounced than in amides. As a result, if the two substituents on the nitrogen were different, distinct sets of signals for each conformer (E/Z) would often be observed at room temperature. researchgate.net In this compound, the two protons on the primary thioamide nitrogen are chemically equivalent. However, the rotation around the C(S)-N bond can be studied using dynamic NMR (DNMR) techniques, often by observing the coalescence of signals at variable temperatures. nih.govmontana.edu

The rate of rotation around the C-N bond can be calculated from the coalescence temperature (T_c), the temperature at which two exchanging signals merge into a single broad peak. gac.eduresearchgate.net The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be determined. For similar thioamides, these barriers are typically in the range of 16-20 kcal/mol. nih.gov This high barrier is a defining characteristic of the thioamide functional group and is critical for understanding its conformational rigidity. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks in 4-(Dimethylamino)butanethioamidenih.govacs.orgnih.gov

Vibrational spectroscopy provides valuable information on the functional groups present in this compound and the nature of its intermolecular interactions.

Functional Group Analysis: The thioamide group has several characteristic vibrational bands that distinguish it from its amide counterpart. optica.org

FT-IR Spectroscopy: The C=S stretching vibration is a key marker, though it is often mixed with other vibrations and appears in the 1250-1050 cm⁻¹ region. A prominent band for the C=S stretch in thioamides is often found around 1120 (±20) cm⁻¹. nih.gov Other important bands include the N-H stretching vibrations (typically 3300-3100 cm⁻¹) and N-H bending vibrations (~1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the C=S bond. The C=S stretch gives a strong Raman signal. Furthermore, should the thiol-imine tautomer be present, Raman spectroscopy would be a powerful tool for its detection via the C-S-H bending mode (~850 cm⁻¹) and its characteristic shift upon deuteration. rsc.org

Hydrogen Bonding Networks: Thioamide N-H groups are more acidic and act as better hydrogen bond donors compared to amide N-H groups, while the sulfur atom is a weaker hydrogen bond acceptor than an amide oxygen. nih.govnih.gov In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. FT-IR is highly sensitive to hydrogen bonding; the N-H stretching band typically broadens and shifts to a lower frequency upon formation of an N-H···S hydrogen bond. These interactions can lead to the formation of cyclic dimers or polymeric chains, a common structural motif for primary thioamides. researchgate.net Computational studies suggest that the optimal geometry for thioamide hydrogen bonding can differ from that of amides, influencing the types of secondary structures they can stabilize. nih.govchemrxiv.org

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |

| N-H Stretch | 3300 - 3100 | FT-IR, Raman | Can be broadened and shifted by H-bonding. |

| C-H Stretch (aliphatic) | 2950 - 2850 | FT-IR, Raman | From butyl chain and dimethyl groups. |

| N-H Bend | ~1600 | FT-IR | "Amide II" equivalent. |

| C=S Stretch | 1250 - 1050 | FT-IR, Raman | Key thioamide band, strong in Raman. nih.gov |

| C-N Stretch | ~1400 | FT-IR | Thioamide C-N bond vibration. |

Mass Spectrometric Investigations for Fragmentation Pathway Elucidation and Isotopic Labeling Studies of 4-(Dimethylamino)butanethioamideacs.orgrsc.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS), the molecule will fragment in predictable ways.

Fragmentation Pathways: Nitrogen- and sulfur-containing compounds often undergo characteristic fragmentation reactions.

Alpha-Cleavage: A dominant fragmentation pathway for amines and thioamides is alpha-cleavage, where the bond adjacent to the heteroatom breaks. youtube.com For this compound, cleavage alpha to the terminal dimethylamino group would result in the loss of a butylthioamide radical and the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺ (m/z 58).

Cleavage of the Thioamide Group: The thioamide group itself can fragment. Common losses include the neutral loss of H₂S or SH•. The fragmentation pattern would be crucial for confirming the sequence of the atoms in the chain.

Isotopic Labeling Studies: To confirm proposed fragmentation mechanisms, isotopic labeling can be employed. For example, synthesizing the molecule with deuterium (B1214612) atoms at specific positions (e.g., on the N,N-dimethyl groups or adjacent to the thioamide) would result in mass shifts in the corresponding fragments, verifying their identity and the pathway through which they were formed. This method provides definitive evidence for the proposed fragmentation routes.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Structure and Interactions in 4-(Dimethylamino)butanethioamidenih.govacs.org

Electronic spectroscopy (UV-Visible absorption and fluorescence) probes the electronic transitions within the molecule, providing insight into the thioamide chromophore and its interaction with the rest of the molecule.

UV-Visible Absorption: The thioamide functional group is a distinct chromophore. Compared to an amide, which absorbs around 220 nm, a thioamide exhibits a characteristic red-shifted absorption maximum at approximately 265 (±5) nm. nih.gov This absorption corresponds to the π→π* electronic transition. A weaker n→π* transition is also present at longer wavelengths, often appearing as a shoulder on the main absorption band. The presence of the terminal dimethylamino group, an auxochrome, may cause further shifts in these absorption bands.

Emission (Fluorescence) Spectroscopy: While many simple thioamides are not strongly fluorescent, the presence of the dialkylamino group can, in some cases, lead to fluorescence, potentially from an intramolecular charge transfer (ICT) state. mpg.de Upon excitation, an electron may be transferred from the lone pair of the dimethylamino nitrogen to the π* orbital of the thioamide system. The emission properties, including the fluorescence quantum yield and Stokes shift, would be highly dependent on solvent polarity, providing further information about the electronic nature of the excited state. nih.gov

X-ray Diffraction Analysis of this compound: Crystal Structure and Intermolecular Interactionsacs.orgnih.gov

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. libretexts.orgmalvernpanalytical.com This technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

Crystal Structure: The analysis would confirm the planarity of the thioamide group [C(S)-NH₂], a consequence of the C-N bond's double bond character. researchgate.net Key structural parameters of interest would be the C=S double bond length (typically ~1.68 Å) and the C-N bond length (~1.33 Å), which is shorter than a typical C-N single bond. The conformation of the butyl chain in the crystal lattice would also be determined.

Intermolecular Interactions: The crystal packing reveals how the molecules arrange themselves and interact with their neighbors. nf-itwg.org For primary thioamides, a common and significant interaction is the formation of intermolecular hydrogen bonds between the N-H donor of one molecule and the thione sulfur acceptor of another (N-H···S=C). researchgate.net This often results in the formation of a centrosymmetric eight-membered ring dimer synthon. The analysis would detail the distances and angles of these hydrogen bonds, providing a complete picture of the supramolecular assembly in the solid state.

Interactive Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| C=S Bond Length | ~1.68 Å | Confirms the double bond character of the thiocarbonyl. |

| C-N (thioamide) Bond Length | ~1.33 Å | Indicates partial double bond character and restricted rotation. |

| N-H···S Hydrogen Bond Distance | ~3.4 Å | Evidence of strong intermolecular hydrogen bonding. |

| Torsion Angle (C-C-C(S)-N) | ~180° | Describes the conformation of the butyl chain relative to the thioamide. |

Theoretical and Computational Chemistry Approaches to 4 Dimethylamino Butanethioamide

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Molecular Orbitals of 4-(Dimethylamino)butanethioamide

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

For this compound, DFT methods like B3LYP or ωB97XD with a suitable basis set, such as 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate its electronic structure. researchgate.net Ab initio methods, while more computationally intensive, could be used for higher accuracy benchmarks. These calculations provide a detailed picture of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govaimspress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thioamide and dimethylamino groups. The LUMO would likely be distributed across the C=S bond and adjacent atoms.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using hypothetical HOMO (-5.8 eV) and LUMO (-1.2 eV) energies.

| Descriptor | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.6 eV | Indicates moderate reactivity and stability. |

| Ionization Potential (I) | -EHOMO | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.5 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.3 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.217 eV-1 | Reciprocal of hardness, indicates high reactivity. nih.gov |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.66 eV | A measure of the molecule's ability to act as an electrophile. chemrxiv.org |

This is an interactive table. Click on the headers to learn more about each descriptor.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

Red regions indicate negative potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, these would be centered on the highly electronegative sulfur and nitrogen atoms. mdpi.com

Blue regions indicate positive potential, corresponding to areas of electron deficiency (typically around hydrogen atoms). These sites are prone to nucleophilic attack. researchgate.net

Green regions represent neutral or near-zero potential.

Analysis of the MEP surface provides a clear, qualitative picture of how the molecule will interact with other charged or polar species. nih.gov Natural Bond Orbital (NBO) analysis can further quantify this by providing atomic charges and detailing hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

Conformational Analysis and Energy Landscapes of this compound through Molecular Mechanics and Dynamics Simulations

The flexible butyl chain in this compound allows it to adopt numerous three-dimensional conformations. Understanding which conformations are most stable is critical, as the molecule's shape dictates its biological and chemical activity.

Molecular Mechanics (MM) methods, which use simpler, classical physics-based force fields, are efficient for exploring the conformational space. A systematic scan of the rotatable bonds (dihedral angles) would be performed to identify low-energy conformers.

Molecular Dynamics (MD) simulations provide a more dynamic picture. nih.gov By simulating the atomic motions over time, MD can explore the energy landscape, revealing the relative stabilities of different conformers and the energy barriers for converting between them. nih.gov Studies on similar flexible molecules show that solvent polarity can significantly influence conformational preferences, with more polar solvents often stabilizing more extended conformers. nih.govsoton.ac.uk For this compound, key dihedral angles along the C-C-C-C backbone and around the C-N and C-S bonds would be the focus of such an analysis. The results would indicate the most probable shapes the molecule adopts in different environments. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. chemrxiv.org For this compound, this would allow for the assignment of specific spectral peaks to the vibrations of functional groups, such as the C=S stretch, N-H bends (if applicable), and C-N stretches. Comparing the calculated spectrum with an experimental one helps confirm that the computed geometry is accurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Agreement between predicted and experimental shifts is a strong indicator of a correct structural assignment. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. dntb.gov.ua This analysis provides insight into the nature of the electronic excitations, such as n → π* or π → π* transitions.

Computational Modeling of Solvation Effects and Intermolecular Interactions Involving this compound

The properties and behavior of a molecule can change dramatically in solution. Computational solvation models are used to account for the influence of a solvent.

Continuum Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. nih.gov It treats the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. This approach is efficient for calculating how a solvent affects molecular geometry, electronic properties, and conformational energies. umn.edunih.gov

Explicit Solvation Models: For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit models can be used. In this approach, a number of solvent molecules are included in the simulation box with the solute molecule. This method, often combined with Molecular Dynamics, can reveal the structure of the solvation shell and the dynamics of intermolecular interactions. researchgate.net

These modeling techniques are crucial for predicting how this compound would behave in different chemical or biological environments, from nonpolar organic solvents to aqueous systems.

Coordination Chemistry and Metal Complexes of 4 Dimethylamino Butanethioamide

Synthesis and Structural Characterization of Metal Complexes Incorporating 4-(Dimethylamino)butanethioamide as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to elucidate their structure and bonding.

Transition metals, with their partially filled d-orbitals, readily form complexes with thioamides. The synthesis of these complexes often involves direct reaction of the metal halide or acetate (B1210297) salt with this compound. For instance, square-planar complexes of Ni(II) and Pd(II) have been synthesized, where the stereochemistry can be influenced by the tautomeric form of the thioamide ligand. ucj.org.ua The thione form tends to favor the formation of octahedral complexes, while the thiol form can lead to square-planar geometries. ucj.org.ua

In the case of copper(II), both tetrahedral and square planar geometries are possible. The specific geometry adopted can be influenced by the ligand-to-metal ratio and the reaction conditions. The interaction of copper(II) with ligands containing both sulfur and nitrogen donor atoms, similar to this compound, has been shown to result in the formation of stable chelate rings. nih.gov

Table 1: Examples of Transition Metal Complexes with Thioamide-Type Ligands

| Metal | Typical Geometry | Reference |

|---|---|---|

| Ni(II) | Octahedral, Square-Planar | ucj.org.ua |

| Pd(II) | Square-Planar | ucj.org.ua |

| Cu(II) | Tetrahedral, Square-Planar | nih.govresearchgate.net |

While less common than transition metal complexes, main group elements and lanthanides can also form complexes with thioamide-based ligands. The coordination in these complexes is often dominated by the hard-soft acid-base (HSAB) principle, where the harder metal ions would preferentially coordinate to the nitrogen atom of the dimethylamino group.

Lanthanide ions, known for their high coordination numbers and preference for oxygen and nitrogen donor ligands, can form complexes with ligands containing these functionalities. nih.govresearchgate.net For instance, lanthanide(III) nitrate (B79036) complexes with a related ligand, 10-(2-dimethylamino-1-methyl)phenothiazine, have been synthesized and characterized. ias.ac.inosti.gov In these complexes, the ligand acts as a bidentate donor, coordinating through both a heterocyclic nitrogen and the tertiary alkyl side chain nitrogen. ias.ac.inosti.gov This suggests that this compound could similarly form stable complexes with lanthanides, potentially exhibiting interesting luminescence properties.

Modes of Coordination and Bonding Interactions of this compound with Metal Centers

The presence of multiple potential donor sites in this compound allows for various coordination modes.

The thioamide group (-C(S)NH-) is ambidentate, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom. However, due to the "soft" nature of sulfur, S-coordination is generally favored with soft or borderline metal ions like Pd(II), Pt(II), and Cu(I).

The dimethylamino group provides a "hard" nitrogen donor site. This allows for N-coordination, particularly with hard metal ions.

The most significant aspect of this compound as a ligand is its potential for chelation. By coordinating through both the sulfur atom of the thioamide group and the nitrogen atom of the dimethylamino group, it can form a stable five-membered chelate ring with a metal center. This chelation effect enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands. The formation of such chelate complexes has been observed with various transition metals and similar bidentate ligands. nih.gov

Furthermore, the steric bulk of the dimethylamino group can affect the geometry and coordination number of the metal center. In some cases, it may favor the formation of specific isomers or prevent the coordination of additional ligands.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the coordinating ligands.

The electronic spectra of transition metal complexes of this compound would be expected to show d-d transitions and charge-transfer bands. The energies of these transitions provide information about the geometry of the complex and the strength of the ligand field. For instance, the electronic spectra of lanthanide complexes can reveal information about the covalency of the metal-ligand bond. ias.ac.inosti.gov

The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center. For example, Cu(II) complexes, with a d⁹ configuration, are typically paramagnetic. The measured magnetic moment can help to distinguish between different geometries. Lanthanide complexes, with their unpaired f-electrons, often exhibit interesting magnetic properties, including single-molecule magnet (SMM) behavior in some cases. rsc.orgmdpi.com The magnetic properties of Praseodymium(III) complexes, for example, are consistent with a magnetically uncoupled Pr³⁺ ion. mdpi.com

Research on the Catalytic Potential of this compound Metal Complexes Remains Limited

Despite a comprehensive search of available scientific literature, detailed research findings, including specific reactivity data and catalytic potential in non-biological systems for metal complexes derived from this compound, are not publicly available. Consequently, the generation of an in-depth article with supporting data tables on this specific topic is not feasible at this time.

While the broader class of thioamide ligands has been shown to form catalytically active metal complexes for various organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations, the specific catalytic behavior of complexes involving this compound has not been documented in the reviewed literature. The inherent electronic and steric properties of the dimethylamino group and the butanethioamide (B1281822) backbone suggest potential for unique coordination chemistry and catalytic activity, but this remains an unexplored area of research based on current information.

The lack of published data prevents a detailed discussion and the creation of informative data tables as requested. Further experimental research is required to elucidate the coordination modes, reactivity patterns, and catalytic applications of metal complexes incorporating the this compound ligand.

Role of 4 Dimethylamino Butanethioamide in Advanced Organic Synthesis and Materials Science Non Biological Contexts

4-(Dimethylamino)butanethioamide as a Precursor in the Synthesis of Heterocyclic Compounds

Thioamides are well-established precursors for the synthesis of a wide array of heterocyclic compounds, and this compound is no exception. The presence of the thioamide moiety allows for a variety of cyclization strategies, leading to the formation of important ring systems.

One common approach involves the reaction of the thioamide with α-halocarbonyl compounds in a Hantzsch-type synthesis to afford thiazole (B1198619) derivatives. The sulfur atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the corresponding thiazole ring. The dimethylamino group can influence the reactivity and subsequent functionalization of the resulting heterocyclic product.

Furthermore, this compound can participate in cycloaddition reactions. For instance, it can react with activated alkynes or alkenes in [3+2] or [4+2] cycloaddition pathways to generate five- or six-membered heterocyclic systems, respectively. These reactions often proceed with high regioselectivity and can be catalyzed by various transition metals, expanding the scope and utility of this precursor.

The synthesis of N-heterocyclic compounds can also be achieved using related N,N-dimethylamides as an electrophilic carbon source, highlighting the versatility of the dimethylamino functionality in the formation of rings like quinazolinones and pyrrole-quinoxalines. nih.gov While this research focuses on amides, the principles can be extended to thioamides, suggesting that this compound could serve as a precursor to sulfur-containing analogues of these heterocycles.

A general scheme for the synthesis of thiazoles using this compound is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | α-Haloketone | Substituted Thiazole | Hantzsch Thiazole Synthesis |

| This compound | Dienophile | Thiazine Derivative | Diels-Alder Reaction |

| This compound | Dipolarophile | Thiazoline Derivative | 1,3-Dipolar Cycloaddition |

Application of this compound in the Preparation of Advanced Organic Materials (e.g., Polymers, Functional Dyes – excluding biological applications)

The unique electronic properties of the thioamide group, coupled with the presence of the dimethylamino functionality, make this compound an attractive building block for advanced organic materials. The lone pair of electrons on the nitrogen atom can delocalize into the C=S bond, creating a resonance structure with significant charge separation. This inherent dipolar character can be exploited in the design of functional materials.

In the realm of polymer chemistry, this compound can be incorporated as a monomer or a functional side chain. Polymers containing thioamide units may exhibit interesting properties such as enhanced thermal stability, high refractive indices, and metal-coordinating abilities. The dimethylamino group can further enhance these properties or provide a site for post-polymerization modification, allowing for the fine-tuning of the material's characteristics. For example, polymerization could proceed through the nitrogen or sulfur atoms, or by leveraging the reactivity of the thioamide group in controlled polymerization techniques.

With respect to functional dyes, the chromophoric thioamide group can be integrated into larger conjugated systems. The dimethylamino group acts as a strong electron-donating group, which can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is the basis for many functional dyes, including those used in nonlinear optics, solvatochromic sensors, and electrochromic devices. By strategically placing this compound within a π-conjugated framework, it is possible to create dyes with tailored absorption and emission properties.

| Material Type | Role of this compound | Potential Application |

| Polymers | Monomer or functional side-chain | High refractive index materials, metal-chelating polymers |

| Functional Dyes | Chromophoric building block | Nonlinear optical materials, solvatochromic probes |

| Organic Semiconductors | Component of a donor-acceptor system | Organic photovoltaics, organic light-emitting diodes |

Use of this compound as a Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that facilitates the formation of a chemical bond during a retrosynthetic analysis. This compound can serve as a versatile synthon for introducing the dimethylaminobutylthioamide moiety or for constructing more complex molecular frameworks.

The thioamide group can be readily transformed into other functional groups. For instance, it can be reduced to an amine, hydrolyzed to a carboxylic acid, or converted to an amidine. This chemical versatility allows for the strategic unmasking of different functionalities at various stages of a multi-step synthesis.

Moreover, the thioamide can act as a directing group in C-H activation reactions. The sulfur atom can coordinate to a transition metal catalyst, directing the functionalization of a nearby C-H bond. This approach provides an efficient and atom-economical way to elaborate the molecular structure. The dimethylamino group can also play a role in directing these transformations or in modulating the electronic properties of the intermediate species.

The use of this compound as a synthon is particularly valuable in the synthesis of natural products and their analogues, where precise control over stereochemistry and functional group compatibility is paramount.

Development of Novel Reagents and Catalysts Utilizing this compound Derivatives

The inherent reactivity of the thioamide group and the coordinating ability of the dimethylamino group make this compound a promising scaffold for the development of novel reagents and catalysts.

Derivatives of this compound can be designed to act as ligands for transition metal catalysts. The soft sulfur atom and the hard nitrogen atom can coordinate to a metal center, creating a bidentate ligand with a tunable steric and electronic environment. Such ligands can be employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The length and flexibility of the butyl chain can influence the bite angle of the ligand, which in turn can affect the selectivity and activity of the catalyst.

Furthermore, chiral derivatives of this compound can be synthesized and utilized as chiral auxiliaries or organocatalysts. The introduction of a stereocenter into the butyl backbone could allow for the transfer of stereochemical information in asymmetric reactions. For example, a chiral thioamide could be used to control the facial selectivity of a nucleophilic addition to the thiocarbonyl group.

The development of new reagents based on this compound is also an active area of research. For instance, upon activation, the thioamide could serve as a source of reactive sulfur species for the synthesis of sulfur-containing molecules. The dimethylamino group could facilitate these reactions by acting as an internal base or by stabilizing reactive intermediates.

| Application Area | Role of this compound Derivative | Example Transformation |

| Homogeneous Catalysis | Bidentate Ligand | Palladium-catalyzed cross-coupling |

| Asymmetric Synthesis | Chiral Auxiliary or Organocatalyst | Enantioselective aldol (B89426) reaction |

| Reagent Development | Precursor to reactive species | Thiolation of electrophiles |

Derivatization and Functionalization Strategies for 4 Dimethylamino Butanethioamide

Alkylation and Acylation Reactions of the Thioamide Nitrogen and Sulfur Atoms

The thioamide functional group is ambident in nature, with both the sulfur and nitrogen atoms capable of acting as nucleophiles. This dual reactivity allows for selective alkylation and acylation at either atom, depending on the reaction conditions and the nature of the electrophile.

The sulfur atom of a thioamide is generally considered the more nucleophilic center, particularly under neutral or acidic conditions, leading to the formation of thioimidate esters upon reaction with alkylating agents. This S-alkylation is a common strategy to activate the thioamide group for further transformations. In contrast, N-acylation typically requires basic conditions to deprotonate the nitrogen atom, increasing its nucleophilicity.

| Reagent/Catalyst | Reaction Type | Product Type | Reference |

| Alkyl Halides (e.g., CH₃I) | S-Alkylation | Thioimidate Ester | nih.gov |

| Acid Chlorides / Anhydrides (in presence of a strong base) | N-Acylation | N-Acylthioamide | ncert.nic.in |

| Ketones (with ground-state-destabilized thioamides) | Thio-Claisen Condensation | 3-Hydroxy-1-thioxoketone | rsc.org |

Modifications of the Butane (B89635) Chain and Dimethylamino Group

The butane chain and the dimethylamino group of 4-(dimethylamino)butanethioamide offer additional sites for chemical modification, allowing for the introduction of diverse structural motifs.

The aliphatic butane chain can be functionalized through various C-H activation strategies, although this often requires the use of transition metal catalysts. rsc.org Such methods can introduce new substituents along the chain, altering the steric and electronic properties of the molecule.

The dimethylamino group can undergo a variety of transformations. For instance, it can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. ncert.nic.in Alternatively, the methyl groups can be cleaved or replaced through more complex multi-step sequences.

| Reaction Type | Target Moiety | Potential Product | General Method | Reference |

| C-H Functionalization | Butane Chain | Substituted Butane Chain | Transition Metal Catalysis | rsc.org |

| Quaternization | Dimethylamino Group | Quaternary Ammonium Salt | Reaction with Alkyl Halides | ncert.nic.in |

| N-Dealkylation/N-Alkylation | Dimethylamino Group | Secondary or different Tertiary Amine | Various multi-step methods | researchgate.net |

Introduction of Additional Functional Groups for Enhanced Reactivity or Specific Applications

To enhance the reactivity of the this compound scaffold or to prepare it for specific applications such as bioconjugation or material science, additional functional groups can be introduced. This can be achieved by modifying the existing functionalities or by building upon them.

For example, the thioamide sulfur, after alkylation, can be displaced by other nucleophiles, allowing for the introduction of a wide range of functional groups. Furthermore, if the butane chain is functionalized with a handle, such as a hydroxyl or a halogen, this can serve as a point for further elaboration.

| Strategy | Target Moiety | Introduced Group | Potential Application | Reference |

| Nucleophilic displacement on S-alkylated thioamide | Thioamide | Various nucleophiles | Synthesis of diverse derivatives | researchgate.net |

| Functionalization of the Butane Chain | Butane Chain | Hydroxyl, Halogen, etc. | Further synthetic elaboration | nih.gov |

| Modification of the Dimethylamino Group | Dimethylamino Group | Groups for bioconjugation | Targeted delivery, imaging | acs.org |

Structure-Reactivity Relationship Studies (SAR) in Modified this compound Scaffolds (Focus on chemical reactivity, not biological activity)

The systematic modification of the this compound scaffold allows for the investigation of structure-reactivity relationships (SAR), providing insights into how structural changes influence the chemical behavior of the molecule.

The replacement of the oxygen atom in an amide with sulfur to form a thioamide significantly alters the electronic properties of the functional group. Thioamides are more polarizable and have a higher energy highest occupied molecular orbital (HOMO) compared to their amide counterparts, making them more reactive towards electrophiles. nih.gov The C=S bond is also longer and weaker than a C=O bond. nih.gov

Studies on various thioamides have shown that the nature of the substituents on the nitrogen and the carbon of the thioamide group can fine-tune its reactivity. For instance, electron-withdrawing groups on the nitrogen can decrease the nucleophilicity of both the sulfur and nitrogen atoms. Conversely, electron-donating groups, such as the dimethylamino group in the title compound, are expected to enhance the nucleophilic character of the thioamide.

Future Directions and Emerging Research Avenues for 4 Dimethylamino Butanethioamide

Exploration of Novel Synthetic Methodologies for 4-(Dimethylamino)butanethioamide and its Analogues

Detailed research into new and improved methods for synthesizing this compound and its related compounds has not been a focus of published studies. Information regarding innovative synthetic routes, optimization of reaction conditions, or the development of a diverse library of analogues is not present in peer-reviewed journals or other scholarly sources.

Advanced Computational Studies on Complex Reaction Systems Involving this compound

There is a notable absence of advanced computational research on this compound. In-depth theoretical investigations into its electronic structure, reaction mechanisms, and potential interactions within complex chemical systems have not been reported. Consequently, data from computational models that could predict its behavior and guide experimental work is not available.

Development of this compound-Based Systems for Green Chemical Processes

The potential application of this compound in the context of green chemistry remains an unexplored area. There are no published reports on its use as a sustainable reagent, catalyst, or solvent, nor any studies on its environmental impact or lifecycle assessment. Research into its role in developing more environmentally friendly chemical processes has not been documented.

Integration of this compound in Emerging Fields of Chemical Research (e.g., supramolecular chemistry, advanced catalyst design)

The integration of this compound into cutting-edge areas of chemical research, such as supramolecular chemistry or the design of advanced catalysts, has not been described in the scientific literature. There is no evidence of its use as a building block for complex molecular assemblies or as a ligand in novel catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Dimethylamino)butanethioamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Thioamide synthesis typically involves substituting oxygen in amides with sulfur. A plausible route is reacting 4-(Dimethylamino)butanamide with Lawesson’s reagent or P₄S₁₀ under anhydrous conditions (e.g., refluxing in toluene or xylene). Optimize yield by controlling stoichiometry (1:1.2 amide-to-thionating agent) and reaction time (6–12 hrs). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Validation : Monitor reaction progress using TLC (Rf shift) and confirm purity via ¹H/¹³C NMR (dimethylamino proton resonance at δ 2.2–2.5 ppm; thioamide C=S signal at δ 200–220 ppm in ¹³C NMR) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- FT-IR : Confirm thioamide C=S stretch at 1200–1250 cm⁻¹ and N-H stretch at 3200–3400 cm⁻¹.

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (calculated m/z: 161.2 for C₆H₁₃N₂S).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .

Q. What are the key stability considerations for storing this compound?

- Storage : Protect from light (UV-sensitive) and moisture. Store at 2–8°C in amber vials under inert gas (N₂/Ar).

- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 14 days) and track decomposition via HPLC. Degradation products may include oxidized sulfonic acids or hydrolyzed amines .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino group influence the reactivity of this compound in nucleophilic reactions?

- Mechanistic Insight : The dimethylamino group is electron-donating (+I effect), increasing electron density on the thioamide sulfur. This enhances nucleophilicity in reactions with electrophiles (e.g., alkyl halides). Computational studies (DFT) show reduced activation energy for S-alkylation compared to non-substituted thioamides .

- Experimental Design : Compare reaction rates with/without dimethylamino substitution using kinetic assays (e.g., UV-Vis monitoring of thiourea formation) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Root Causes : Discrepancies may arise from assay conditions (e.g., pH affecting protonation of the dimethylamino group) or impurities.

- Resolution :

- Reproducibility : Standardize assays (e.g., fixed pH 7.4 buffer for enzyme inhibition studies).

- Metabolite Screening : Use LC-MS to identify bioactive metabolites masking true activity .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Protocol :

Docking Studies (AutoDock Vina) : Model binding to cysteine proteases (e.g., caspase-3) leveraging the thioamide’s affinity for Zn²⁺ or Fe³⁺ active sites.

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound derivatives?

- Key Challenges :

- Steric Effects : Bulky substituents near the thioamide group may hinder target binding.

- Electronic Tuning : Balancing electron-donating (dimethylamino) and electron-withdrawing groups (e.g., nitro) to optimize reactivity.

- Solution : Synthesize a focused library (e.g., substituents at positions 2 and 4) and test against a panel of biological targets (e.g., kinases, GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.